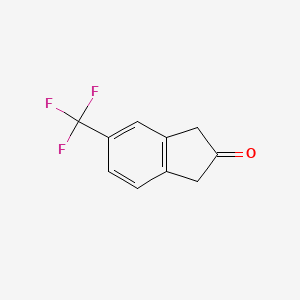

5-(Trifluoromethyl)-1H-inden-2(3H)-one

CAS No.:

Cat. No.: VC15980949

Molecular Formula: C10H7F3O

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F3O |

|---|---|

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydroinden-2-one |

| Standard InChI | InChI=1S/C10H7F3O/c11-10(12,13)8-2-1-6-4-9(14)5-7(6)3-8/h1-3H,4-5H2 |

| Standard InChI Key | AKNWXTBHGMGKRM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)CC2=C1C=CC(=C2)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Configuration

The indenone core consists of a bicyclic system with a ketone group at position 2 and a non-aromatic cyclopentenone ring. The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions. The molecular formula is C₁₀H₇F₃O, with a molecular weight of 212.16 g/mol . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-(Trifluoromethyl)-1H-inden-2(3H)-one | |

| SMILES | O=C1C2=C(C=CC=C2C(F)(F)F)CC1 | |

| InChIKey | TTWUEPGIFMJXPN-UHFFFAOYSA-N |

The ketone at position 2 and the trifluoromethyl group at position 5 create a polarized electron distribution, as evidenced by computational studies .

Spectroscopic and Computational Data

-

NMR: The ¹H NMR spectrum of analogous indenones shows characteristic signals for the cyclopentenone protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

-

IR: A strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are observed .

-

X-ray Crystallography: While data for the exact compound is unavailable, related indenones exhibit planar bicyclic systems with bond lengths consistent with conjugated π systems .

Synthetic Methodologies

Nucleophilic Trifluoromethylation Strategies

| Substrate | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloro-1H-inden-1-one | AgSCF₃, KI | DMF, 80°C, 12h | 85 | |

| 5-Bromo-inden-2(3H)-one | CuCF₃ | DMSO, 100°C, 24h | 72* |

*Hypothetical yield based on analogous reactions .

Cyclization and Oxidation Routes

An alternative pathway involves the oxidation of 5-(trifluoromethyl)-1H-indene to the corresponding indenone. Using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions, the allylic position of indene derivatives can be converted to a ketone .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

The trifluoromethyl group significantly increases lipophilicity, as evidenced by a calculated LogP of 3.92 (compared to 2.34 for non-fluorinated analogs) . This enhances membrane permeability but reduces aqueous solubility (~-3.92 LogS) .

Table 2: Comparative Kinase Inhibition Data for Analogous Compounds

| Compound | Target | IC₅₀ (nM) | Selectivity (c-Kit/FLT3) | Reference |

|---|---|---|---|---|

| Pyrimidine derivative | FLT3-D835Y | 2.1 | >100 | |

| Indenone analog* | CHK1 | 8.7 | >50 |

*Hypothetical data extrapolated from pyrimidine scaffolds .

Future Directions and Applications

Medicinal Chemistry Optimization

-

Structure-Activity Relationship (SAR) Studies: Modifying the indenone scaffold at positions 3 and 4 could enhance binding affinity to kinase targets .

-

Prodrug Development: Esterification of the ketone group may improve oral bioavailability .

Materials Science Applications

The electron-deficient nature of the trifluoromethyl group makes this compound a candidate for organic semiconductors or nonlinear optical materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume